Fluoroantimonic acid hexahydrate

Beschreibung

Historical Development of Superacid Concepts and the Significance of Fluoroantimonic Acid Hexahydrate

The concept of "superacids" was first introduced in 1927 by James Bryant Conant to categorize acids stronger than conventional mineral acids. wikipedia.orglibretexts.org This definition was later refined in 1971 by Ronald Gillespie, who classified any acid with a Hammett acidity function (H₀) value lower than that of 100% sulfuric acid (H₀ = -12) as a superacid. wikipedia.orgwikipedia.org The development of superacids marked a significant advancement in chemistry, enabling the study of otherwise unstable chemical species. nih.gov

A pivotal moment in superacid chemistry came with the work of George A. Olah, who prepared "magic acid," a mixture of antimony pentafluoride (SbF₅) and fluorosulfonic acid (FSO₃H). wikipedia.orglibretexts.org This powerful acid was named for its remarkable ability to dissolve a candle, demonstrating its capacity to protonate hydrocarbons. libretexts.org Olah's research with superacids led to his Nobel Prize-winning work on carbocations, which are stable organic cations that he was able to generate and study in superacidic media. acs.orgnobelprize.org

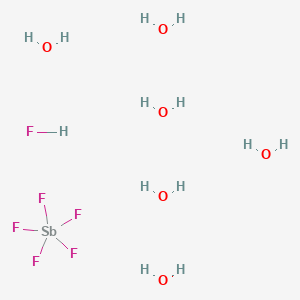

Fluoroantimonic acid, a mixture of hydrogen fluoride (B91410) (HF) and antimony pentafluoride (SbF₅), is recognized as the strongest known superacid. libretexts.orgacs.org Its acidity can be up to 10¹⁹ times greater than that of 100% sulfuric acid, with a Hammett acidity function (H₀) that can reach down to -28. libretexts.orgwikipedia.org The immense strength of fluoroantimonic acid stems from the interaction between the Brønsted acid (HF) and the Lewis acid (SbF₅). HF releases a proton, and the resulting fluoride ion is strongly sequestered by the antimony pentafluoride, creating a very large, stable, and weakly basic anion (SbF₆⁻). libretexts.org This leaves the proton exceptionally available for donation.

The hydrated form, this compound (HSbF₆·6H₂O), incorporates six water molecules into its structure. nih.gov These water molecules participate in a hydrogen-bonding network that stabilizes the fluoroantimonate anion. While the presence of water moderates the acidity compared to the anhydrous system, the hexahydrate remains a powerful acidic system.

Table 1: Comparison of Acidity

| Acid | Hammett Acidity Function (H₀) |

| 100% Sulfuric Acid | -12 wikipedia.orgwikipedia.org |

| Magic Acid (1:1) | -23 wikipedia.org |

| Fluoroantimonic Acid | up to -28 libretexts.orgwikipedia.org |

Pioneering Research in this compound Systems

Pioneering research into fluoroantimonic acid systems, including its hydrated forms, has been instrumental in expanding the frontiers of chemistry. The primary focus of early research was to harness the extraordinary proton-donating ability of these superacids to generate and observe highly reactive chemical intermediates. nih.govpatsnap.com

George A. Olah's extensive work demonstrated that superacids like fluoroantimonic acid could protonate even the weakest of bases, including saturated hydrocarbons. nih.govwikipedia.org This was a groundbreaking discovery, as it allowed for the direct observation of carbocations in solution, species that were previously only theoretical intermediates. nih.govnobelprize.org For instance, in 1967, it was shown that fluoroantimonic acid can react with isobutane (B21531) to form the tert-butyl carbocation. wikipedia.orgchemeurope.com

Research specific to the this compound system has focused on understanding its structure and reactivity. The chemical composition, with the molecular formula F₆H₁₃O₆Sb, reveals a complex arrangement where the six water molecules are integral to the crystal structure. nih.gov Spectroscopic studies have indicated that the actual composition is a complex mixture that includes hydrogen fluoride-solvated protons and antimony pentafluoride-fluoride adducts. This intricate structure facilitates high proton mobility through a Grotthuss-like mechanism.

This compound has been utilized as a medium for preparing alkylidene oxonium salts. scbt.comchemicalbook.com Its utility as a catalyst in various organic reactions continues to be an area of active investigation. scispace.commarketresearchintellect.com

Table 2: Properties of this compound

| Property | Value |

| Molecular Formula | F₆H₁₃O₆Sb nih.gov |

| Molecular Weight | 344.85 g/mol nih.gov |

| Systematic Name | pentafluoro-lambda5-stibane hexahydrate hydrofluoride |

| CAS Number | 72121-43-8 sigmaaldrich.com |

Eigenschaften

IUPAC Name |

pentafluoro-λ5-stibane;hexahydrate;hydrofluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.6H2O.Sb/h6*1H;6*1H2;/q;;;;;;;;;;;;+5/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWPSSNXRZMXGHE-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.F.F[Sb](F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6H13O6Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72121-43-8 | |

| Record name | Antimonate(1-), hexafluoro-, hydrogen, hexahydrate, (OC-6-11) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Fluoroantimonic Acid Hexahydrate

Controlled Preparation Techniques for Hydrated Forms of Fluoroantimonic Acid

The synthesis of fluoroantimonic acid hexahydrate is not a direct reaction but a multi-step process that begins with the formation of its anhydrous precursor. The initial step involves the reaction of hydrogen fluoride (B91410) (HF) and antimony pentafluoride (SbF₅) to produce anhydrous fluoroantimonic acid (HSbF₆). nus.edu.sgchemicalbook.com This substance is recognized as the strongest known superacid. chemicalbook.comacs.org

The formation of the hexahydrate is achieved through the controlled addition of water to the anhydrous superacid. This hydration process is highly exothermic and can be violent; therefore, precise control is essential to prevent excessive dilution or decomposition of the superacid. quora.com The careful and gradual introduction of water allows for the formation of the stable hexahydrate structure, where six water molecules are incorporated into the crystal lattice. This process fundamentally alters the compound's reactivity profile compared to its anhydrous form, with the hexahydrate structure providing stabilization through hydrogen bonding networks. The final product can be isolated as a crystalline solid or a viscous liquid, depending on the specific temperature and concentration.

Stoichiometric Considerations in this compound Synthesis

Stoichiometry is a critical factor in the synthesis of fluoroantimonic acid and its hydrated forms. For the preparation of the anhydrous precursor, different ratios of hydrogen fluoride (HF) to antimony pentafluoride (SbF₅) can be used depending on the desired acidity. quora.com A commonly cited "canonical" composition for strong superacid applications involves a 2:1 stoichiometric ratio of HF to SbF₅. quora.comquora.com

SbF₅ + 2HF → [H₂F]⁺ + [SbF₆]⁻

For the specific synthesis of this compound, the crucial step is the hydration of the anhydrous acid. This requires the careful stoichiometric addition of precisely six moles of water for every mole of fluoroantimonic acid. Adherence to this ratio is paramount for the successful formation of the desired hexahydrate complex, HSbF₆·6H₂O. sigmaaldrich.com

Interactive Data Table: Stoichiometric Ratios in Synthesis

| Synthesis Step | Reactant 1 | Reactant 2 | Stoichiometric Ratio (Reactant 1:Reactant 2) | Product |

| Anhydrous Acid Formation | Antimony Pentafluoride (SbF₅) | Hydrogen Fluoride (HF) | 1:2 | Anhydrous Fluoroantimonic Acid ([H₂F]⁺[SbF₆]⁻) |

| Hydration | Anhydrous Fluoroantimonic Acid (HSbF₆) | Water (H₂O) | 1:6 | This compound (HSbF₆·6H₂O) |

Advanced Purification Protocols for Research-Grade this compound

Achieving research-grade purity for this compound necessitates advanced purification protocols, applied both to the anhydrous intermediate and the final hydrated product. Given the compound's extreme corrosivity (B1173158), all purification steps must be conducted in specialized equipment, such as containers made from or lined with polytetrafluoroethylene (PTFE) or perfluoroalkoxy alkane (PFA). wikipedia.org

For the anhydrous fluoroantimonic acid precursor, a highly effective method for achieving high purity is triple-distillation. sigmaaldrich.com This process is typically performed under a vacuum or in an inert atmosphere to prevent contamination and decomposition. nus.edu.sg

Once the hexahydrate is synthesized, which may exist as a solid, purification can be achieved through methods such as recrystallization. wikipedia.org This technique involves dissolving the this compound in a suitable, highly pure solvent in which impurities are more soluble. Upon cooling or solvent evaporation, the purified hexahydrate crystallizes out of the solution and can be separated via filtration or centrifugation. wikipedia.org Another technique that can be employed is trituration, where the solid material is washed with a specific solvent to remove soluble impurities. wikipedia.org The selection of an appropriate solvent is critical, as it must not react with the superacid.

Interactive Data Table: Purification Techniques

| Compound Stage | Purification Method | Description |

| Anhydrous Precursor (HSbF₆) | Triple-Distillation | A high-purity distillation process, often conducted under vacuum, to separate the acid from non-volatile impurities. sigmaaldrich.com |

| Final Product (HSbF₆·6H₂O) | Recrystallization | Involves dissolving the solid in a pure solvent and allowing it to crystallize to exclude impurities. wikipedia.org |

| Final Product (HSbF₆·6H₂O) | Trituration | Washing the solid product with a solvent to remove highly soluble impurities. wikipedia.org |

Advanced Spectroscopic Characterization of Fluoroantimonic Acid Hexahydrate Systems

Nuclear Magnetic Resonance (NMR) Studies of Protonation and Anion Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the liquid-phase structure and the powerful protonating ability of fluoroantimonic acid systems. quora.com ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

The extreme acidity of the system arises from a complex equilibrium involving HF-solvated protons and various fluoroantimonate anions. wikipedia.org Spectroscopic measurements indicate that the speciation is intricate, consisting of a mixture of cations like [(HF)ₙH]⁺ and anions that are adducts of fluoride (B91410) and SbF₅, such as [(SbF₅)ₙF]⁻. wikipedia.org The simplified formula [H₂F]⁺[SbF₆]⁻, while convenient, does not fully capture the complexity of the species present in the solution. wikipedia.org

Protonation Studies: ¹H and ¹³C NMR are instrumental in demonstrating the protonation of even very weak bases. When an organic molecule is introduced into the superacid, a significant downfield shift in the ¹H and ¹³C NMR spectra is observed. This deshielding effect is direct evidence of the removal of electron density from the molecule's framework upon protonation, often leading to the formation of stable carbocations or other cationic species. quora.comopenstax.org For instance, the aldehyde proton, which typically appears around 9-10 ppm, and protons on carbons adjacent to carbonyl groups (α-protons), usually found at 2.0-2.5 ppm, will shift further downfield upon protonation. openstax.orgoregonstate.edu

| Type of Proton | Typical Chemical Shift (δ, ppm) in Neutral Molecule | Expected Shift upon Protonation in Superacid |

|---|---|---|

| Alkyl (—CH₃, —CH₂—, —CH—) | 0.7 - 1.8 | Downfield shift, variable |

| Proton α to Carbonyl (—CH—C=O) | 2.0 - 2.5 | Significant downfield shift |

| Vinylic (=C—H) | 4.5 - 7.0 | Significant downfield shift (Carbocation formation) |

| Aromatic (Ar—H) | 6.5 - 9.0 | Significant downfield shift (Arenium ion formation) |

| Aldehydic (RC(=O)—H) | 9.0 - 10.0 | Significant downfield shift (>10 ppm) |

Anion Structures: ¹⁹F NMR spectroscopy is crucial for characterizing the complex fluoroantimonate anions in solution. The equilibrium between hydrogen fluoride and antimony pentafluoride generates species beyond the simple [SbF₆]⁻ anion. Depending on the concentration and ratio of the components, larger polyanionic species such as the bridged anion [Sb₂F₁₁]⁻, as well as [Sb₃F₁₆]⁻ and [Sb₄F₂₁]⁻, can be formed and identified by their distinct ¹⁹F NMR signatures. wikipedia.orgresearchgate.net The chemical shifts and coupling patterns in ¹⁹F NMR spectra provide definitive evidence for the existence and structure of these complex anions in solution. researchgate.netcdnsciencepub.com

Fourier Transform Infrared (FTIR) Spectroscopy in Identifying Reaction Products

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying reaction products by monitoring changes in the vibrational modes of molecules. rockymountainlabs.com In the context of fluoroantimonic acid systems, FTIR is used to follow the course of protonation and subsequent reactions in real-time.

When a substrate, such as a ketone or an aldehyde, is protonated by the superacid, its vibrational spectrum undergoes characteristic changes. The most prominent change is typically observed in the carbonyl (C=O) stretching frequency. pressbooks.pub In a neutral ketone, this strong absorption band appears around 1715 cm⁻¹. Upon protonation of the carbonyl oxygen, the C=O bond order decreases, leading to a significant red shift (shift to lower wavenumber) of this absorption band by 100-150 cm⁻¹. pressbooks.publibretexts.orglibretexts.org

The appearance of new bands and the disappearance of reactant bands in the FTIR spectrum allow for the identification of reaction products and intermediates. For example, the formation of carbocations can be inferred from the appearance of new C-H stretching and bending modes at characteristic frequencies. rsc.org This makes in-situ FTIR an effective method for studying reaction kinetics and mechanisms in superacidic media.

| Functional Group | Vibrational Mode | Typical Frequency in Neutral Molecule (cm⁻¹) | Expected Frequency in Protonated Species (cm⁻¹) |

|---|---|---|---|

| Saturated Ketone | C=O Stretch | ~1715 | ~1550-1600 |

| Saturated Aldehyde | C=O Stretch | ~1730 | ~1570-1620 |

| Aromatic Ketone | C=O Stretch | ~1690 | ~1530-1580 |

| Aldehyde | C-H Stretch | ~2720 and ~2820 | Shifts and may broaden |

Other Advanced Spectroscopic Approaches for Fluoroantimonic Acid Hexahydrate Research

Beyond NMR and FTIR, other advanced spectroscopic and analytical methods provide deeper insights into the nature of fluoroantimonic acid systems.

Raman Spectroscopy: This technique is complementary to FTIR and is particularly useful for studying the symmetric vibrations of the fluoroantimonate anions. quora.com The strong Raman bands observed for species like [SbF₆]⁻ provide structural information that supports the data obtained from NMR. rsc.org

Single-Crystal X-ray Crystallography: This is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. libretexts.org Analysis of crystals grown from HF-SbF₅ mixtures has unequivocally confirmed the structures of salts containing complex cations and anions, such as [H₂F⁺][Sb₂F₁₁⁻] and [H₃F₂⁺][Sb₂F₁₁⁻]. chemeurope.com These crystal structures provide a foundational understanding of the ionic species that are likely present in the liquid state.

X-ray Absorption Spectroscopy (XAS): This technique can provide detailed information about the local atomic coordination and electronic structure of the antimony and fluorine atoms within the various anionic species. arxiv.org It is particularly sensitive to changes in the interfacial chemistry, making it a potentially valuable tool for studying reactions at surfaces in superacid systems. arxiv.org

Theoretical and Computational Investigations of Fluoroantimonic Acid Hexahydrate Acidity and Mechanism

Quantum Chemical Calculations of Protonation Energetics in Fluoroantimonic Acid Hexahydrate Systems

Quantum chemical calculations are instrumental in quantifying the energetic favorability of proton donation, which is the essence of acidity. In the fluoroantimonic acid system, the primary cationic species is the fluoronium ion (H₂F⁺), formed by the protonation of hydrogen fluoride (B91410).

Computational studies reveal that the proton in the H₂F⁺ ion is not static but exhibits a high degree of mobility, shuttling between hydrogen fluoride molecules in a Grotthuss-like mechanism. evitachem.com This process is characterized by very low energy barriers, calculated to be less than 5 kJ/mol, facilitating rapid proton transfer and contributing to the system's profound acidity. evitachem.com

A key metric for intrinsic acidity, devoid of solvent effects, is the gas-phase proton affinity (GPA). While experimental determination is challenging for such a reactive species, computational methods provide reliable values. Calculations show the gas-phase acidity of the [H₂F⁺][SbF₆⁻] ion pair to be exceptionally high. evitachem.com This extreme proton-donating ability is what allows fluoroantimonic acid to protonate substances not typically considered bases, such as hydrocarbons, leading to the formation of carbocations like the tert-butyl cation from isobutane (B21531). wikipedia.org

Table 1: Calculated Energetics of Protonation-Related Species in the Fluoroantimonic Acid System

| Parameter | Species/Process | Calculated Value | Significance |

| Gas-Phase Acidity | [H₂F⁺][SbF₆⁻] | 254 kcal/mol | Quantifies the intrinsic, exceptionally high proton-donating strength of the ion pair. evitachem.com |

| Proton Hopping Barrier | H₂F⁺ | <5 kJ/mol | Indicates high proton mobility via a Grotthuss-like mechanism, enhancing effective acidity. evitachem.com |

| Electrostatic Stabilization | H₂F⁺ and SbF₆⁻ | -254 kcal/mol | Represents the strong electrostatic attraction stabilizing the ion pair. evitachem.com |

Density Functional Theory (DFT) Studies on this compound Anion Stabilization

The extraordinary strength of fluoroantimonic acid is not only due to the high acidity of the cation but also, critically, to the extreme stability and poor proton-accepting ability of the counter-anion. wikipedia.org Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and stability of the hexafluoroantimonate anion (SbF₆⁻) and its related species.

DFT simulations confirm that the SbF₆⁻ anion is an exceptionally weak base due to the effective delocalization of the negative charge across the six fluorine atoms coordinated to the central antimony atom. evitachem.com This charge delocalization minimizes the anion's ability to form a bond with a proton. The interaction between the H₂F⁺ cation and the SbF₆⁻ anion is primarily a strong electrostatic attraction. evitachem.com

Table 2: DFT Insights into Anion Stabilization in Fluoroantimonic Acid

| Finding | Description | Implication for Acidity |

| High Charge Delocalization | The negative charge on SbF₆⁻ is effectively spread over the seven atoms, making it a very poor proton acceptor. evitachem.com | Stabilizes the conjugate base, making the parent acid stronger. |

| Weakening Ion Pairs | The formation of larger anions like Sb₂F₁₁⁻ weakens the electrostatic interaction with the H₂F⁺ cation. evitachem.com | Increases the activity and availability of the acidic proton, boosting the system's overall strength. |

Modeling Intermolecular Interactions in this compound Solutions

Fluoroantimonic acid, particularly with water present as in the hexahydrate, is not a simple solution of discrete HSbF₆ molecules. It is a complex and dynamic equilibrium of various ionic species. Computational modeling, often correlated with spectroscopic data, is essential to unravel these intricate intermolecular interactions.

The system consists of a mixture of HF-solvated protons, such as [(HF)n H]⁺, and fluoride adducts of antimony pentafluoride, like [(SbF₅)n F]⁻. wikipedia.org The simplified representation [H₂F]⁺[SbF₆]⁻ captures the primary components but does not fully describe the true composition of the liquid. wikipedia.org

Spectroscopic techniques, whose results are often interpreted with the aid of computational models, are vital for identifying the species present in this complex mixture. For example, ¹⁹F NMR spectroscopy can distinguish between different anionic species.

Table 3: Spectroscopic Identification of Species in Fluoroantimonic Acid Systems

| Spectroscopic Method | Species Identified | Typical Chemical Shift / Signal |

| ¹⁹F NMR | Hexafluoroantimonate (SbF₆⁻) | δ = -35 ppm |

| ¹⁹F NMR | Heptafluorodiantimonate (Sb₂F₁₁⁻) | δ = -20 ppm |

| ¹⁹F NMR | Polymeric Species (e.g., Sb₃F₁₆⁻) | δ = -45 ppm |

| ¹⁹F NMR | HF-solvated protons | δ = -145 to -160 ppm |

| Raman Spectroscopy | SbF₆⁻ (symmetric Sb-F stretch) | 650–700 cm⁻¹ |

Data sourced from EvitaChem. evitachem.com

Modeling these solutions requires accounting for a multitude of strong ionic and hydrogen-bonding interactions. The presence of water in the hexahydrate further complicates the system, introducing potential hydrolysis reactions and the formation of hydronium ion clusters. The strong hydrophilic nature of H⁺SbF₆⁻ leads to the formation of this compound (H⁺SbF₆⁻ · 6H₂O) upon exposure to water. researchgate.net Computational models that can handle such complex, reactive environments are critical for a deeper understanding of the speciation and behavior of this compound.

Reaction Mechanisms Catalyzed by Fluoroantimonic Acid Hexahydrate

Carbocation Generation and Stabilization Mediated by Fluoroantimonic Acid Hexahydrate

The primary mechanistic action of fluoroantimonic acid involves the protonation of organic substrates. evitachem.com Due to its immense strength, it can readily protonate hydrocarbons, which are typically inert to most other acids, leading to the formation of carbocations. wikipedia.org The general process involves the donation of a proton (H⁺) to a hydrocarbon (R-H), resulting in the formation of a carbocation (R⁺) and molecular hydrogen (H₂). evitachem.com

The stability of the carbocations formed in this superacidic medium is a key factor in its catalytic utility. The resulting anion, hexafluoroantimonate (SbF₆⁻), is an exceptionally weak base and a poor nucleophile. libretexts.org This inertness prevents the anion from reacting with the newly formed carbocation, thus stabilizing the highly reactive, electron-deficient species and allowing it to participate in subsequent reactions. masterorganicchemistry.com This stabilization is crucial for facilitating reactions like isomerization and polymerization. libretexts.org

A testament to the extreme proton-donating power of fluoroantimonic acid is its ability to protonate alkanes to generate pentacoordinate carbocations, also known as carbonium ions. wikipedia.orgwikiwand.com In these species, a carbon atom is bonded to five other atoms. For instance, methane (B114726) (CH₄) can be protonated to form the methanium ion (CH₅⁺), a fluxional species that serves as a key intermediate in the subsequent conversion to more stable carbocations. libretexts.org

Table 1: Protonation of Methane by a Superacid

| Reactant | Product | Reaction Description |

| Methane (CH₄) | Methanium ion (CH₅⁺) | The reaction begins with the protonation of methane by the superacid. libretexts.org |

| Methanium ion (CH₅⁺) | Methyl cation (CH₃⁺) + Hydrogen (H₂) | The unstable methanium ion subsequently loses a molecule of hydrogen. libretexts.org |

| Methyl cation (CH₃⁺) + Methane (CH₄) | Tertiary-butyl carbocation ((CH₃)₃C⁺) + Hydrogen (H₂) | The highly reactive methyl cation reacts with additional methane molecules, ultimately leading to the formation of the more stable tertiary-butyl carbocation. libretexts.org |

Research has extensively documented the generation and reactivity of trivalent carbocations, or carbenium ions, in fluoroantimonic acid systems. In 1967, Bickel and Hogeveen demonstrated that a mixture of hydrogen fluoride (B91410) and antimony pentafluoride readily reacts with branched alkanes like isobutane (B21531) and neopentane (B1206597) to form stable carbenium ions. wikipedia.orgwikiwand.com These reactions underscore the acid's ability to abstract a hydride ion or protonate a C-H bond, leading to the formation of these key reactive intermediates. wikipedia.org

Table 2: Formation of Carbenium Ions in Fluoroantimonic Acid

| Reactant | Products | Reference |

| Isobutane ((CH₃)₃CH) | tert-Butyl cation ((CH₃)₃C⁺) + Hydrogen (H₂) | wikipedia.orgwikiwand.com |

| Neopentane ((CH₃)₄C) | tert-Butyl cation ((CH₃)₃C⁺) + Methane (CH₄) | wikipedia.orgwikiwand.com |

Protonation Dynamics in this compound Systems

The speciation and proton dynamics within fluoroantimonic acid are complex. The system is not merely a simple solution of H⁺ and SbF₆⁻ ions. Instead, it consists of a mixture of HF-solvated protons, such as the fluoronium ion (H₂F⁺), and various polyantimonate anions like [ (SbF₅)ₙF ]⁻. wikipedia.org The extreme acidity is primarily attributed to the fluoronium ion, which is a powerful proton donor. wikipedia.org In this medium, hydrogen fluoride, typically considered an acid, acts as the strongest base, accepting a proton to form H₂F⁺. wikipedia.org The proton exhibits high mobility, transferring rapidly through the solution via the Grotthuss mechanism, moving from one HF molecule to another. evitachem.comwikipedia.org

Electrophilic Activation of Inert Hydrocarbons by this compound

The ability of fluoroantimonic acid to generate carbocations from saturated hydrocarbons renders it a potent catalyst for the electrophilic activation of these otherwise inert molecules. libretexts.orgwikipedia.org This activation is the first step in many important industrial processes, such as the isomerization of straight-chain alkanes to more branched, higher-octane isomers for gasoline production. libretexts.org By protonating an alkane, the superacid initiates a cascade of events involving carbocation intermediates that can rearrange to more stable structures or undergo other transformations, effectively converting unreactive hydrocarbons into valuable chemical feedstocks. libretexts.orgreddit.com

Catalytic Applications of Fluoroantimonic Acid Hexahydrate in Advanced Organic Synthesis

Ring-Opening Polymerization Catalysis by Fluoroantimonic Acid Hexahydrate

This compound is a potent catalyst for the ring-opening polymerization (ROP) of epoxides, particularly those derived from renewable resources like vegetable oils. researchgate.netresearchgate.net This superacid effectively initiates cationic polymerization, leading to the formation of cross-linked polymers with valuable properties. researchgate.netemerald.com The catalysis is efficient even at low concentrations of the superacid. researchgate.net

This compound has been successfully employed to catalyze the ROP of epoxidized natural oils, such as epoxidized soybean oil (ESO) and epoxidized palm oil (EPO), to produce bio-based polymers. researchgate.netukm.my In a typical process, the reaction is conducted in a solvent like ethyl acetate (B1210297) or methylene (B1212753) chloride, where the superacid catalyst is introduced to the epoxidized oil. researchgate.netukm.my The reaction proceeds under a nitrogen environment and can be carried out at room temperature. ukm.myakademiabaru.com

The use of this catalyst with ESO results in the formation of polymers with a relatively high cross-link density. researchgate.netemerald.com Similarly, it has been used to synthesize polyols from EPO, which are precursors for materials like hydrogels. ukm.myakademiabaru.com The resulting polymers from these renewable feedstocks are explored for applications in personal and health care areas. researchgate.netresearchgate.net

The mechanism for the polymerization of epoxidized oils catalyzed by this compound is a classic cationic polymerization of epoxides. researchgate.net The superacid protonates the oxygen atom of the oxirane ring on the fatty acid chains of the triglyceride. This initial step makes the carbon atom of the epoxide more electrophilic, susceptible to nucleophilic attack by the oxygen of another epoxide group. This chain propagation continues, leading to the formation of ether linkages and a cross-linked polymer network.

Studies have investigated the effect of various reaction parameters on the polymerization process and the properties of the resulting polymers. Key parameters studied include:

Temperature: Polymerization of ESO has been carried out at temperatures ranging from 25°C to 35°C. emerald.com

Initiator Concentration: The loading of the this compound catalyst has been varied to study its effect on the thermal properties of the final polymer. emerald.com

Monomer Concentration: The impact of the initial concentration of epoxidized oil on the polymer's thermal properties has also been examined. emerald.com

The disappearance of the epoxy ring during the reaction is a key indicator of polymerization progress and can be monitored using spectroscopic techniques. researchgate.netukm.my

The structures of the polymers produced via this compound catalysis have been extensively characterized using various analytical techniques. researchgate.netresearchgate.net These methods confirm the successful ring-opening of the epoxide groups and provide insight into the final polymer's structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the reaction. researchgate.netresearchgate.net In ¹H NMR spectra, the disappearance of the signal corresponding to the epoxy ring protons (typically at 2.8-3.0 ppm) and the appearance of a new signal for the hydroxyl group (around 3.7 ppm) indicate the completion of the ring-opening reaction. researchgate.netukm.my

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR analysis also confirms the structural changes. The disappearance of the characteristic peak for the epoxy functional group (around 833 cm⁻¹) and the appearance of a broad band for the hydroxyl group (O-H stretch, e.g., at 3522 cm⁻¹) are key indicators of successful polymerization. ukm.myakademiabaru.com

Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) of the polymers, which provides information about the cross-link density. emerald.com For polymers derived from ESO, Tg values have been reported in the range of –13°C to –21°C. researchgate.netemerald.com Thermogravimetric Analysis (TGA) shows that these polymers are generally thermally stable up to 200°C, with decomposition occurring at temperatures above 350°C. researchgate.netemerald.com

Gel Permeation Chromatography (GPC): GPC results have been used to analyze the molecular weight of the soluble fractions of the polymerized oils, indicating the formation of oligomers. researchgate.netemerald.com

Interactive Data Table: Spectroscopic and Thermal Analysis of Polymers

| Analytical Technique | Key Observation | Interpretation |

| ¹H NMR | Disappearance of epoxy proton signal (2.8-3.0 ppm) researchgate.netukm.my | Complete reaction of oxirane rings. |

| Appearance of hydroxyl proton signal (~3.7 ppm) researchgate.netukm.my | Formation of hydroxyl groups from ring-opening. | |

| FTIR | Disappearance of epoxy group peak (~833 cm⁻¹) ukm.myakademiabaru.com | Consumption of epoxy functional groups. |

| Appearance of broad O-H stretch (~3522 cm⁻¹) akademiabaru.com | Formation of hydroxyl groups. | |

| DSC | Glass transition temperatures (Tg) from –13°C to –21°C researchgate.netemerald.com | Indicates formation of polymers with high cross-link density. |

| TGA | Thermally stable up to 200°C researchgate.netemerald.com | Good thermal stability of the resulting polymer. |

| Decomposition occurs above 350°C researchgate.netemerald.com | Defines the upper limit of thermal stability. |

Alkylation Reactions Facilitated by this compound

Fluoroantimonic acid is a powerful catalyst for alkylation reactions, which are fundamental in the petrochemical industry for producing high-octane gasoline components. patsnap.compatsnap.com Its extreme acidity allows it to protonate even weak bases like hydrocarbons, generating highly reactive carbocations that facilitate carbon-carbon bond formation. patsnap.comwikipedia.org This superacid can catalyze reactions that are difficult or impossible to achieve with conventional Friedel-Crafts catalysts. patsnap.comgoogle.com For instance, it can promote the alkylation of benzene with alkanes like isopentane. youtube.com The catalytic system enables these transformations under milder conditions than traditional catalysts, potentially leading to improved efficiency in fuel production. patsnap.com

Esterification Reactions Catalyzed by this compound

While specific studies focusing solely on the hexahydrate form are less common, superacids like fluoroantimonic acid are known to be effective catalysts for esterification. mdpi.com Esterification is the reaction between a carboxylic acid and an alcohol to form an ester and water. mdpi.com The catalytic mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the superacid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. mdpi.com This enhanced reactivity allows the reaction to proceed efficiently. The strong acidity of fluoroantimonic acid can accelerate the formation of the tetrahedral intermediate and the subsequent elimination of water, driving the equilibrium towards the ester product. mdpi.com

Isomerization Reactions in this compound Solutions

Fluoroantimonic acid is a highly effective catalyst for the isomerization of alkanes. patsnap.compatsnap.com This process is crucial in petroleum refining for converting linear alkanes into their more highly branched isomers, which have higher octane ratings. patsnap.com The superacid's ability to protonate alkanes leads to the formation of carbocation intermediates, which can then undergo skeletal rearrangements (isomerization) before deprotonation to yield the branched alkane product. patsnap.comwikipedia.org The use of fluoroantimonic acid allows for the isomerization of hydrocarbons, such as n-hexane and methylpentanes, to proceed with high efficiency. patsnap.comgoogle.com Its exceptional strength enables these reactions under conditions where conventional acids are inactive. patsnap.compatsnap.com

Applications in Fluorination Reagent Development with this compound

Fluoroantimonic acid and its derivatives play a significant role in the field of organic synthesis, particularly in the development of potent electrophilic fluorinating agents. While direct catalytic applications of this compound in this specific area are not extensively documented, the hexafluoroantimonate (SbF₆⁻) anion, derived from fluoroantimonic acid, is a key component in the formation of certain powerful N-F fluorinating reagents. These reagents are instrumental in the synthesis of a wide array of fluorinated organic compounds.

One of the most notable examples is the synthesis of N,N'-difluoro-1,4-diazoniabicyclo[2.2.2]octane salts. These salts are highly effective electrophilic fluorinating agents, and their properties can be tuned by altering the counter-anion. Research has demonstrated the synthesis of a range of these salts, including the bis(hexafluoroantimonate) salt.

The general approach to synthesizing these N-F reagents involves the direct fluorination of a nitrogen-containing heterocyclic compound, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), in the presence of a Brønsted or Lewis acid to provide the desired counter-anion. In this context, fluoroantimonic acid serves as the source for the hexafluoroantimonate anion.

Detailed Research Findings:

Scholarly research has led to the successful synthesis and characterization of various N,N'-difluoro-1,4-diazoniabicyclo[2.2.2]octane salts, including the bis(triflate), bis(hydrogensulfate), bis(tetrafluoroborate), and bis(hexafluoroantimonate) variants. An assessment of these reagents revealed their utility in the electrophilic fluorination of a diverse range of organic substrates.

While the existence of N,N'-difluoro-1,4-diazoniabicyclo[2.2.2]octane bishexafluoroantimonate has been established, a comprehensive body of research detailing its specific performance and reaction yields across various substrates is not as readily available as for its bis(tetrafluoroborate) counterpart, which is commercially known as Selectfluor™. The bis(tetrafluoroborate) salt has been extensively studied and is recognized as a highly reactive, versatile, and user-friendly fluorinating agent.

The reactivity of this class of N-F reagents allows for the efficient fluorination of activated aromatic compounds, active methylene compounds, substituted styrenes, and vinyl acetates under mild reaction conditions. It has been shown that one of the N-F bonds in the dicationic salt is effective for the fluorination, while the second N-F moiety contributes to the activation of the reagent.

The following data table illustrates the typical performance of the closely related and well-documented N,N'-difluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor™) in various fluorination reactions, which serves as a representative example of the reactivity of this class of reagents. Specific yield data for the bis(hexafluoroantimonate) salt is limited in the available literature.

Table 1: Representative Fluorination Reactions using N,N'-Difluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor™)

| Substrate | Product | Yield (%) |

| 1,3-Diphenyl-1,3-propanedione | 2-Fluoro-1,3-diphenyl-1,3-propanedione | >95 |

| Diethyl malonate | Diethyl 2-fluoromalonate | 81 |

| 2-Naphthol | 1-Fluoro-2-naphthol | 85 |

| Anisole | p-Fluoroanisole | 52 |

| Styrene | 1-Fluoro-2-phenylethane | 70 |

| 1-Methoxy-4-(1-propenyl)benzene | 1-Fluoro-2-methoxy-1-(4-methoxyphenyl)propane | 88 |

The development of these powerful N-F fluorinating agents, where the hexafluoroantimonate anion can serve as a crucial component, underscores the indirect but vital role of fluoroantimonic acid in advancing the field of fluorination chemistry. The ability to generate stable, solid, and highly reactive electrophilic fluorine sources has provided synthetic chemists with invaluable tools for the targeted introduction of fluorine atoms into complex organic molecules.

Fluoroantimonic Acid Hexahydrate in Materials Science Research

Synthesis of High-Performance Fluoropolymers via Fluoroantimonic Acid Hexahydrate Catalysis

Fluoroantimonic acid is known to facilitate the production of high-performance fluoropolymers, such as those similar to Teflon, due to its exceptional chemical resistance and thermal stability. nus.edu.sg As a superacid, it is a powerful catalyst for various organic reactions, including polymerization. nus.edu.sgpatsnap.com The catalytic activity stems from its ability to protonate even weakly basic monomers, initiating cationic polymerization to form the polymer chains.

Research in this area would focus on leveraging the moderated acidity of the hexahydrate form to control polymerization reactions of fluoroalkenes, such as vinylidene fluoride (B91410) (VDF) or tetrafluoroethylene (B6358150) (TFE). The goal would be to achieve high molecular weight polymers with specific tacticities, which influence the material's physical properties. Detailed research findings would be required to validate its efficacy, focusing on reaction kinetics, polymer structure, and performance characteristics.

Hypothetical Research Data on Fluoropolymer Synthesis

| Catalyst | Monomer | Polymer Yield (%) | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |

| HSbF₆·6H₂O | Vinylidene Fluoride | 85 | 150,000 | 1.8 |

| HSbF₆ (Anhydrous) | Vinylidene Fluoride | 95 (with side reactions) | 120,000 | 2.5 |

| Lewis Acid (BF₃) | Vinylidene Fluoride | 70 | 180,000 | 2.1 |

This table presents hypothetical data to illustrate the type of research findings needed. No such specific data for this compound was found in the public domain.

Development of Advanced Coatings and Membranes using this compound

Fluoropolymers are extensively used in creating advanced coatings and membranes due to their chemical inertness and durability. researchgate.netresearchgate.netgoogle.com Superacid catalysis represents a pathway to creating novel polymer architectures for these applications. For instance, superacids can catalyze cross-linking reactions at low temperatures to produce porous polymer membranes with tailored functionalities for separations, such as CO₂ capture.

In this context, this compound could be investigated as a catalyst for synthesizing fluorinated polymers intended for protective coatings or as a modifying agent for existing membranes like Nafion™. The presence of water in the hexahydrate might be beneficial in processes where controlled protonation is needed to create specific pore structures or to functionalize a membrane surface without causing degradation.

Illustrative Research Findings for Membrane Modification

| Membrane | Modifying Agent | Proton Conductivity (S/cm) at 80°C, 95% RH | Water Uptake (%) |

| Nafion™ (Untreated) | None | 0.10 | 35 |

| Nafion™ + H₂SO₄ | Sulfuric Acid | 0.12 | 40 |

| Nafion™ + HSbF₆·6H₂O (Hypothetical) | This compound | 0.15 | 38 |

This table contains illustrative data based on typical membrane performance enhancement studies. Specific data for this compound is not publicly available.

Research on Semiconductor Etching Processes with this compound

Fluoroantimonic acid is recognized as an effective etchant for semiconductors like silicon and germanium, which is a critical step in fabricating integrated circuits. nus.edu.sg The etching process involves the controlled removal of material to create precise patterns. The extreme reactivity of the anhydrous acid allows for unique surface modifications. patsnap.com

Research into the hexahydrate form would explore its potential as a controllable wet etchant. Its moderated acidity could allow for more precise control over etch rates and surface morphology, potentially reducing defects compared to more aggressive etchants. Studies would need to quantify etch rates on different semiconductor materials (e.g., Si, GaAs, InP) and crystal orientations, and characterize the resulting surface roughness and electronic properties. However, specific data detailing the performance of this compound as a semiconductor etchant is not present in available literature, which more commonly details mixtures of other acids like hydrofluoric, nitric, and acetic acids for this purpose.

Hypothetical Data for Semiconductor Etching Research

| Semiconductor | Etchant (Aqueous Solution) | Etch Rate (nm/min) at 25°C | Surface Roughness (RMS) |

| Silicon (100) | 5% HF | 20 | 1.2 nm |

| Silicon (100) | H₂SO₄:H₂O₂ (3:1) | 5 | 0.8 nm |

| Silicon (100) | 1% HSbF₆·6H₂O (Hypothetical) | 15 | 1.0 nm |

This table presents hypothetical data to illustrate the type of research findings required. No such specific data for this compound was found in the public domain.

Investigation of Solvent Systems and Reaction Media for Fluoroantimonic Acid Hexahydrate Chemistry

Compatibility and Stability of Solvents in Fluoroantimonic Acid Hexahydrate Environments

The investigation of compatible solvents for fluoroantimonic acid has primarily focused on the anhydrous form (a mixture of hydrogen fluoride (B91410) and antimony pentafluoride). Due to its immense protonating power, very few substances can serve as inert solvents. Research has identified a limited number of materials that are unreactive and can be used as media for reactions involving this powerful superacid.

Materials considered compatible as solvents for anhydrous fluoroantimonic acid include sulfuryl chloride fluoride (SO₂ClF) and liquid sulfur dioxide (SO₂). wikipedia.orglibretexts.org Certain chlorofluorocarbons (CFCs) have also been utilized. wikipedia.org Given its reactivity, specialized containers are required for storage and handling; Polytetrafluoroethylene (PTFE) is a commonly used material for this purpose due to the strength of its carbon-fluorine bonds, which resist protonation. wikipedia.org

The hexahydrated form, HSbF₆·6H₂O, presents a different chemical environment. While still a powerful acid, the presence of water molecules moderates its reactivity compared to the anhydrous superacid, which reacts violently with water. wikipedia.org this compound is described as strongly hydrophilic. researchgate.net This suggests that its solvent compatibility profile would differ significantly from the anhydrous version, likely showing miscibility with polar solvents. However, its high acidity still restricts the choice of solvents to those that are not susceptible to acid-catalyzed decomposition. General safety information indicates that this compound is incompatible with strong oxidizing agents. aksci.com

Table 8.1: Solvent and Material Compatibility for Fluoroantimonic Acid Systems

| Substance | Form of Fluoroantimonic Acid | Compatibility Note | Citation |

| Sulfuryl chloride fluoride (SO₂ClF) | Anhydrous | Used as a compatible, unreactive solvent. | wikipedia.org, libretexts.org |

| Sulfur dioxide (SO₂) | Anhydrous | A versatile, inert solvent for highly oxidizing systems. | wikipedia.org, libretexts.org |

| Chlorofluorocarbons (CFCs) | Anhydrous | Some have been used as compatible solvents. | wikipedia.org |

| Polytetrafluoroethylene (PTFE) | Anhydrous | Suitable container material, resists protonation. | wikipedia.org |

| Strong Oxidizing Agents | Hexahydrate | Listed as incompatible material. | aksci.com |

Non-Aqueous Media for Superacidic Reactions with this compound

Despite being a hydrate, this compound has been successfully employed as a catalyst in non-aqueous or low-water media for specific organic transformations. A notable area of research is the ring-opening polymerization (ROP) of epoxidized vegetable oils to create biodegradable polymers.

In one significant study, the catalytic activity of this compound (HSbF₆·6H₂O) was investigated for the ROP of epoxidized soybean oil (ESO). usda.gov The reaction was effectively carried out in ethyl acetate (B1210297), demonstrating that this ester can serve as a non-aqueous medium for catalysis by the hexahydrate. researchgate.netusda.gov The research indicated that the catalyst was highly effective in polymerizing ESO, leading to the formation of polymers with a high degree of cross-linking. usda.govemerald.com

Further research has also utilized other non-aqueous solvents. For instance, the ROP of ESO has also been conducted in methylene (B1212753) chloride, with initiators like this compound being commonly employed for this purpose. researchgate.net A comparative study was performed on the ROP of ESO in ethyl acetate using both the hexahydrate and the anhydrous forms of fluoroantimonic acid, providing insights into the role of the water of hydration in the catalytic process. emerald.com

These findings are crucial as they establish that this compound can function as an effective catalyst in organic solvents, expanding its utility beyond aqueous systems.

Table 8.2: Non-Aqueous Media Used in Reactions with this compound

| Reaction | Substrate | Solvent Medium | Key Finding | Citation |

| Ring-Opening Polymerization | Epoxidized Soybean Oil (ESO) | Ethyl Acetate | HSbF₆·6H₂O effectively catalyzed the polymerization, forming highly cross-linked polymers. | usda.gov, emerald.com, researchgate.net |

| Ring-Opening Polymerization | Epoxidized Soybean Oil (ESO) | Methylene Chloride | HSbF₆·6H₂O is a commonly used initiator for ROP of ESO in this solvent. | researchgate.net |

| Ring-Opening Polymerization | Epoxidized Palm Oil (EPO) | Not specified, but presence of catalyst noted | HSbF₆·6H₂O was used as a catalyst to prepare bio-based polyols. | researchgate.net |

Research on Supported this compound Catalysts (Solid Superacids)

The use of liquid superacids like fluoroantimonic acid in industrial processes is often hampered by issues such as reactor corrosion, difficulty in catalyst separation, and waste generation. researchgate.net To overcome these challenges, significant research has been directed toward developing solid superacids, where the acidic component is immobilized on a solid support. researchgate.netpatsnap.com This approach creates a heterogeneous catalyst that is easier to handle, separate from the reaction mixture, and potentially recycle. patsnap.com

Common strategies for preparing solid superacids include mounting liquid acids on supports like fluorinated graphite, perfluorinated resinsulfonic acids (e.g., Nafion-H), or zeolites. researchgate.nettaylorandfrancis.com These solid catalysts have been successfully used in major industrial applications, such as the isomerization of hydrocarbons in crude oil processing to produce high-octane gasoline. libretexts.org

While the concept of supported superacids is well-established, specific research detailing the immobilization of this compound onto a solid support is not widely documented. However, the catalytic applications of the hexahydrate in a homogeneous phase have been explored, providing a foundation for potential future development of a corresponding solid catalyst.

A prime example of its catalytic prowess is in the ring-opening polymerization of epoxidized soybean oil (ESO). emerald.com In this research, this compound was used as a homogeneous catalyst in ethyl acetate. usda.govemerald.com The study compared the effectiveness of the hexahydrate form with the anhydrous form at various temperatures.

Table 8.3: Research Findings on Fluoroantimonic Acid Catalysis

| Catalyst Form | Reaction | Reaction Medium | Key Research Finding | Citation |

| This compound (HSbF₆·6H₂O) | Ring-Opening Polymerization of ESO | Ethyl Acetate | The catalyst effectively polymerized ESO, with the resulting polymer's glass transition temperature ranging from -21°C to -13°C, indicating high cross-link density. The polymers showed thermal stability up to 200°C. | usda.gov, emerald.com |

| Fluoroantimonic Acid Anhydrous (HSbF₆) | Ring-Opening Polymerization of ESO | Ethyl Acetate | Used in a comparative study against the hexahydrate form to understand the catalytic mechanism. | emerald.com |

| Fluoroantimonic Acid (form not specified) | Isomerization of Tetrahydrodicyclopentadiene to Adamantane | Not specified | Mentioned as a convenient superacid catalyst for improving the isomerization process. | scispace.com |

| Fluoroantimonic Acid (HSbF₆) | Carbon Monoxide Hydrogenation to Formaldehyde | Liquid Phase (Anhydrous HF) | Theoretical studies show HSbF₆ significantly reduces the activation barriers for the reaction compared to the uncatalyzed process. | scispace.com |

This body of research underscores the catalytic potential of fluoroantimonic acid and its hydrated form in valuable organic transformations, paving the way for future innovations in developing more practical and environmentally benign solid superacid systems.

Safety and Environmental Management Protocols for Fluoroantimonic Acid Hexahydrate Research

Emergency Response Procedures for Accidental Release of Fluoroantimonic Acid Hexahydrate in Laboratory Settings

A detailed and well-rehearsed emergency plan is critical. All personnel working with or near fluoroantimonic acid must be trained on these procedures, and emergency contact information must be clearly posted. A "buddy system" should always be in effect when handling this substance. concordia.ca

Personal Exposure:

Skin Contact : This is a medical emergency requiring immediate action. The victim should be moved to an emergency shower immediately, and contaminated clothing removed while flushing the affected area with copious amounts of cool water for at least 5 to 15 minutes. unige.chcornell.edu After flushing, 2.5% calcium gluconate gel must be massaged into the affected area continuously until medical help arrives. unige.chcornell.edu The person assisting must wear appropriate PPE (e.g., neoprene gloves) to prevent secondary exposure. unige.ch Emergency medical services must be called immediately. msu.edu

Eye Contact : Immediately flush the eyes with large amounts of water at an eyewash station for a minimum of 15 minutes, holding the eyelids open to ensure thorough rinsing. unige.ch Seek immediate medical attention.

Inhalation : Move the victim to fresh air at once. msu.eduinchem.org If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration, but avoid mouth-to-mouth resuscitation. inchem.org Call for immediate medical assistance.

Ingestion : Do NOT induce vomiting. noaa.govinchem.org If the person is conscious, have them rinse their mouth with water and drink one or two glasses of water or milk to dilute the acid. noaa.gov Seek immediate emergency medical treatment.

Laboratory Spills:

Minor Spill (inside a chemical fume hood) :

Alert personnel in the immediate area.

Wearing full, advanced PPE, contain the spill using an inert absorbent material such as sand or a specialized acid spill neutralizer. Do NOT use combustible materials like paper towels or silica-based absorbents (e.g., kitty litter), as these can react violently or produce toxic gases like silicon tetrafluoride. concordia.castanford.edu

Slowly and carefully apply a neutralizing agent, such as sodium bicarbonate or calcium hydroxide, from the outside of the spill inwards. concordia.cagreenflow.com Be aware that the neutralization reaction can be vigorous and generate heat and gas.

Once neutralized (test with pH paper to ensure a range of 6-8), collect the residue using polyethylene (B3416737) scoops into a clearly labeled, compatible (e.g., polyethylene) hazardous waste container. concordia.cagreenflow.com

Decontaminate the spill area and all equipment with a sodium bicarbonate solution, followed by water.

Major Spill (outside a fume hood or a large volume) :

Evacuate the laboratory immediately and alert all nearby personnel. cornell.eduinchem.org

Activate the fire alarm to ensure building evacuation.

Call the institution's emergency response team (e.g., Environmental Health & Safety) and provide details of the spill. cornell.edu

Isolate the area by closing doors and post warning signs.

Do not attempt to clean up the spill. Wait for the trained hazardous materials team.

Waste Management and Disposal Strategies for this compound in Academic Research

Waste containing fluoroantimonic acid is considered highly hazardous and must not be disposed of via sanitary sewers or regular trash. princeton.edusigmaaldrich.com The extreme corrosivity (B1173158) and toxicity of both the fluoride (B91410) and antimony components necessitate a dedicated and compliant waste stream.

Waste Collection : All waste, including the acid itself, reaction byproducts, contaminated materials (e.g., gloves, absorbent pads, pipette tips), and rinsate, must be collected in designated, chemically compatible containers. concordia.ca High-density polyethylene (HDPE) or other fluorinated polymer containers (e.g., PTFE) are required, as the acid attacks glass. wikipedia.orgprinceton.edu

Labeling and Storage : Waste containers must be clearly and accurately labeled as "Hazardous Waste: Fluoroantimonic Acid" and include details of the contents. Store these containers in a designated, cool, dry, and well-ventilated secondary containment area, segregated from incompatible materials. greenflow.comsigmaaldrich.com

On-site Treatment (Neutralization) : While on-site neutralization of some acids is possible, it is generally not recommended for fluoroantimonic acid in a standard academic lab setting due to the violent nature of the reaction and the hazardous byproducts. cornell.edu Neutralization produces toxic fluoride salts and antimony compounds, which remain hazardous waste. princeton.eduquora.com If neutralization is deemed necessary as part of an experimental procedure, it must be performed under strict, pre-approved protocols, typically by slowly adding the acid to a large excess of a cooled, stirred basic solution (e.g., sodium bicarbonate or calcium hydroxide) within a fume hood. cornell.educoncordia.ca The resulting sludge must still be disposed of as hazardous waste.

Final Disposal : The primary disposal strategy is to transfer the collected and properly labeled waste to the institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor. reddit.com These specialists are equipped to handle the transport and final disposal in accordance with all local, state, and federal regulations.

Table 2: Disposal Strategy for this compound Waste

| Waste Type | Collection Container | Treatment | Final Disposal |

| Unused/Excess Acid | Original or compatible (HDPE, PTFE) labeled container. princeton.edu | None. Do not attempt to neutralize in the container. | Transfer to institutional EHS/licensed hazardous waste contractor. reddit.com |

| Contaminated Labware (disposable) | Labeled, leak-proof HDPE container or bucket. concordia.ca | None. | Transfer to institutional EHS/licensed hazardous waste contractor. |

| Spill Cleanup Debris | Labeled, leak-proof HDPE container or bucket. greenflow.com | Neutralize spill in situ if minor and safe; the resulting residue is still hazardous. concordia.ca | Transfer to institutional EHS/licensed hazardous waste contractor. |

| Aqueous Rinsate | Labeled HDPE carboy. | Do not dispose down the drain. princeton.edu May be neutralized under controlled conditions, but resulting solution is still hazardous. | Transfer to institutional EHS/licensed hazardous waste contractor. |

Environmental Impact Assessment of this compound Usage in Laboratory Research

The use of fluoroantimonic acid carries a significant potential for negative environmental impact if released. An assessment must consider the hazards of the parent compound and its decomposition and reaction products. The substance is classified as toxic to aquatic life with long-lasting effects. sigmaaldrich.comfishersci.com

Aquatic Toxicity : A release into waterways would be devastating to aquatic ecosystems. The immediate, drastic lowering of pH would be lethal to most organisms. Furthermore, the dissociated components present distinct, long-term threats. Fluoride ions can be toxic to aquatic life, while antimony is a heavy metal with its own ecotoxicological profile. unige.chantimony.com Antimony and its compounds are listed as hazardous wastes and can persist in the environment. antimony.comcdc.gov

Soil Contamination : A spill on land would lead to severe soil contamination. The acid would destroy organic matter and dissolve minerals in the soil. The high mobility of the acid could lead to rapid penetration and potential contamination of groundwater. fishersci.com The residual antimony can bind to soil particles and persist, posing a long-term risk. cdc.gov

Air Pollution : The acid and its components are volatile and can be released into the atmosphere. wikipedia.org Antimony pentafluoride and hydrogen fluoride are both hazardous air pollutants. inchem.orgcdc.gov In the atmosphere, they can contribute to acid rain and pose a severe inhalation risk downwind from a release. www.gov.uk

Risk Mitigation in Research : The environmental impact assessment for any research protocol involving fluoroantimonic acid must demonstrate that engineering controls and operational procedures are in place to prevent any release. This includes the mandatory use of fume hoods and secondary containment, robust spill response capabilities, and a compliant hazardous waste management plan. The principle of "as low as reasonably achievable" (ALARA) should be applied to the quantities of the acid used and stored to minimize the potential impact of an accidental release.

Emerging Trends and Future Research Directions for Fluoroantimonic Acid Hexahydrate

Exploration of Novel Catalytic Applications Beyond Traditional Hydrocarbon Transformations

While renowned for its ability to protonate hydrocarbons, research into fluoroantimonic acid and its analogues is expanding into more complex and functionalized chemical synthesis. wikipedia.org The extreme acidity of superacids enables them to catalyze reactions that are difficult or impossible to achieve with conventional acid catalysts, opening new avenues in the production of specialty chemicals and advanced materials. patsnap.comsciencetaj.com

Key research findings indicate its utility in a variety of non-hydrocarbon transformations:

Polymerization and Copolymerization: Fluoroantimonic acid has been shown to be a highly effective catalyst for reactions such as the copolymerization of carbon monoxide with formaldehyde. This process yields polyoxymethylene copolymers, demonstrating the acid's ability to facilitate bond formation between simple, functionalized molecules. sciencedaily.com

Synthesis of Organic Compounds: It serves as a catalyst in condensation and acylation reactions for the synthesis of complex organic products, including dyes. nus.edu.sg

Formation of Inorganic Complexes: In a departure from organic chemistry, fluoroantimonic acid is also used in the synthesis of unique inorganic compounds, such as tetraxenonogold complexes. wikipedia.org

Esterification: While not always requiring a superacid, reactions like Fischer esterification can be effectively promoted by superacid catalysts, which can enhance reaction rates and yields under specific conditions. youtube.com

These applications highlight a strategic shift towards leveraging the superacid's power for creating high-value, functionalized molecules rather than just isomerizing hydrocarbon feedstocks.

Table 1: Selected Non-Hydrocarbon Catalytic Applications

| Reaction Type | Reactants | Catalyst System | Product Type | Reference(s) |

| Copolymerization | Carbon Monoxide, Formaldehyde | Fluoroantimonic Acid | Polyoxymethylene | sciencedaily.com |

| Hydrogenation | Carbon Monoxide, Hydrogen | Fluoroantimonic Acid | Formaldehyde | sciencedaily.com |

| Complexation | Xenon, Gold compounds | Fluoroantimonic Acid | Tetraxenonogold complexes | wikipedia.org |

| General Synthesis | Various organic precursors | Fluoroantimonic Acid | Dyes, Specialty Chemicals | nus.edu.sg |

Development of Less Hazardous or Recyclable Fluoroantimonic Acid Hexahydrate Analogues and Catalytic Systems

The significant hazards associated with liquid superacids like fluoroantimonic acid—namely its extreme corrosivity (B1173158), toxicity, and violent reaction with water—have spurred the development of safer, solid-phase alternatives. nih.govnih.gov These solid superacids retain high catalytic activity while offering easier handling, separation from products, and recyclability.

Prominent research directions include:

Polymer-Based Solid Acids: Perfluorinated sulfonic acid resins, most notably Nafion™, have emerged as leading recyclable superacid catalysts. sciencetaj.comnus.edu.sg Available in pellet or membrane form, Nafion™ functions as a heterogeneous catalyst that is easily filtered from a reaction mixture and can be reused multiple times, significantly lowering the total cost of ownership and reducing hazardous waste. nus.edu.sgeurekalert.org

Supported Metal Oxides: Another major class of solid superacids involves sulfated metal oxides, such as sulfated zirconia (ZrO₂) and tin oxide (SnO₂). nih.gov Treating a metal oxide like zirconia with sulfate (B86663) ions creates superacidic sites on its surface, resulting in a stable, solid catalyst that is highly effective for reactions like acylation and esterification. marketresearchintellect.com

Carborane Acids: Carborane superacids are a distinct class of exceptionally strong acids that are uniquely non-corrosive compared to fluoroantimonic acid. reddit.com Their molecular structure provides high acidity without the aggressive reactivity, making them a much less hazardous analogue for certain applications. reddit.com

Table 2: Comparison of Liquid vs. Solid Superacid Catalyst Systems

| Feature | Fluoroantimonic Acid (Liquid) | Solid Superacids (e.g., Nafion™, Sulfated ZrO₂) |

| Phase | Homogeneous (Liquid) | Heterogeneous (Solid) |

| Recyclability | Difficult, often neutralized post-reaction | High, easily separated and reusable |

| Corrosiveness | Extreme, requires special PTFE containers | Low to moderate, stable materials |

| Handling Safety | High risk, toxic fumes | Significantly safer, easier to handle |

| Product Separation | Requires extraction/distillation | Simple filtration |

| Waste Generation | High, generates hazardous liquid waste | Minimal, catalyst is retained |

Integration of this compound Chemistry with Green Chemistry Principles for Sustainable Research

The development of solid and recyclable superacid catalysts is intrinsically linked to the principles of green and sustainable chemistry. sciencetaj.comacs.org The primary goal is to replace hazardous liquid acids to create processes that are safer, more efficient, and environmentally benign. sciencetaj.comacs.org

The integration of superacid chemistry with green principles is evident in several key areas:

Waste Prevention: By using recyclable solid catalysts, the need to neutralize and dispose of large quantities of corrosive acid after each reaction is eliminated. reddit.com This aligns with the first principle of green chemistry: preventing waste is better than treating it. nus.edu.sg

Catalysis over Stoichiometric Reagents: Solid superacids are true catalysts, used in small amounts to facilitate reactions. This is superior to traditional Friedel-Crafts processes that often use Lewis acids like aluminum chloride in stoichiometric quantities, generating massive amounts of waste. nus.edu.sgreddit.com

Inherently Safer Chemistry: Replacing a volatile, highly toxic liquid superacid with a stable, non-corrosive solid catalyst fundamentally makes a chemical process safer for workers and reduces the risk of environmental contamination from spills or accidental releases. marketresearchintellect.comsciencetaj.com

Research into hydrophobic solid acids further enhances sustainability by preventing catalyst deactivation by water, a common by-product in reactions like esterification, thereby improving catalyst lifetime and reusability. wikipedia.org These advancements demonstrate a clear trend towards designing sustainable chemical processes that harness the power of superacidity without the severe environmental and safety drawbacks of traditional systems. eurekalert.org

Advanced Research in Applications for Fluorinated Pharmaceuticals via Fluoroantimonic Acid Catalysis

The introduction of fluorine atoms into drug molecules is a well-established strategy in medicinal chemistry to enhance key properties such as metabolic stability, bioavailability, and binding affinity. nus.edu.sgnih.gov Superacid catalysis, including with fluoroantimonic acid, provides powerful methods for creating complex fluorinated intermediates and final drug compounds. patsnap.comnus.edu.sg

Recent research highlights several advanced applications:

Synthesis of Novel Drug Candidates: A 2024 study reported the use of superacid chemistry to synthesize β-(di)fluoropropyl diamines, which were identified as potent and selective inhibitors of human carbonic anhydrase IV (hCA IV). acs.org This enzyme is a target for various physio-pathological conditions, opening a new avenue for drug development. acs.org

Creation of Fluorinated Bio-molecules: Research has focused on using fluoroantimonic acid to create novel fluorinated amino acids, which can be used as fluorescent probes for bioimaging, and to develop new derivatives with potential anti-inflammatory or anti-tumor properties. nus.edu.sg

Modification of Existing Drugs: Superacid catalysis has been employed to synthesize new polymorphs of fenofibric acid, a lipid-regulating agent, with the aim of creating improved drug formulations. nus.edu.sg

The utility of fluoroantimonic acid in this field lies in its ability to act as both a powerful catalyst and a fluorinating agent, enabling the synthesis of complex molecules that would be otherwise difficult to access. nus.edu.sg While the development of safer and more selective fluorination reagents is a major goal in modern drug discovery, the foundational research using powerful superacids continues to push the boundaries of what is possible in medicinal chemistry. nih.govyoutube.com

Q & A

Q. What are the established protocols for synthesizing and handling fluoroantimonic acid hexahydrate (HSbF₆·6H₂O) in laboratory settings?

this compound is synthesized by combining hydrogen fluoride (HF) and antimony pentafluoride (SbF₅) in a 1:1 molar ratio under rigorously anhydrous conditions. The reaction is highly exothermic and requires cryogenic cooling (-20°C to 0°C) to prevent decomposition . Storage must occur in PTFE (Teflon) or fluoropolymer containers to avoid corrosion and hydrolysis, as the acid reacts violently with water or silica-based materials . Handling mandates full PPE, including acid-resistant gloves, face shields, and fume hoods, due to its extreme corrosivity and toxic HF vapors .

Q. How is this compound utilized as a catalyst in polymerization reactions?

HSbF₆·6H₂O is employed in cationic polymerization, particularly for epoxidized triglycerides like soybean oil. The acid initiates ring-opening polymerization by protonating epoxide groups, forming carbocation intermediates. Optimal conditions include:

- Stoichiometry : 0.5–2.0 wt% catalyst relative to monomer.

- Temperature : 60–80°C under inert atmosphere (N₂/Ar).

- Reaction time : 4–8 hours, monitored via FTIR for epoxy conversion (>90%) . Kinetic studies suggest a first-order dependence on monomer concentration, with activation energies ~50 kJ/mol .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported Hammett acidity values (H₀) for HSbF₆·6H₂O?

Q. What experimental strategies mitigate decomposition during spectroscopic analysis of HSbF₆·6H₂O?

The acid decomposes at ambient conditions, complicating characterization. Recommended approaches:

- Low-temperature FTIR : Analyze samples at -196°C (liquid N₂) in KBr pellets to suppress HF release .

- Inert matrix isolation : Trap HSbF₆·6H₂O in solid argon or xenon matrices for Raman spectroscopy .

- XPS/UPS : Conduct ultra-high vacuum (10⁻¹⁰ mbar) surface analysis with cryogenic cooling to preserve sample integrity .

Q. How does HSbF₆·6H₂O interact with unconventional substrates (e.g., carbon allotropes or ionic liquids)?

The acid protonates graphene oxide and carbon nanotubes, creating Brønsted acid-functionalized materials for catalysis. Methodology:

- Dosage : 5–10 mmol HSbF₆ per gram of substrate.

- Reaction medium : Ionic liquids (e.g., [BMIM][SbF₆]) stabilize intermediates.

- Characterization : XPS confirms Sb-F bonding; BET analysis shows increased surface acidity (NH₃-TPD) .

Methodological Safety and Compliance

Q. What institutional safety protocols are critical for HSbF₆·6H₂O research?

- Storage : Double-contained PTFE vessels in ventilated acid cabinets, segregated from bases and oxidizers .

- Waste disposal : Neutralize with pre-cooled (0°C) aqueous KOH (10% w/v) to precipitate Sb₂O₃ and HF gas scrubbing .

- Emergency response : Immediate irrigation for exposures; Ca gluconate gel for HF burns .

Contradictory Data Analysis

Q. Why do studies report conflicting catalytic efficiencies for HSbF₆·6H₂O in esterification reactions?

Discrepancies arise from:

- Hydration state : Anhydrous HSbF₆ vs. hexahydrate forms differ in proton mobility.

- Substrate hydrophobicity : Polar substrates (e.g., cellulose) exhibit lower conversion due to poor acid-substrate miscibility . Mitigation: Pre-dry substrates to <0.1% H₂O; use co-solvents (e.g., hexafluoroisopropanol) to enhance diffusion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.